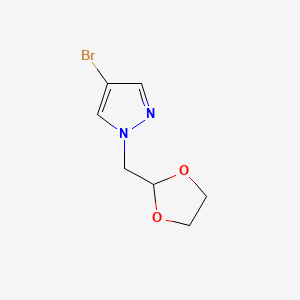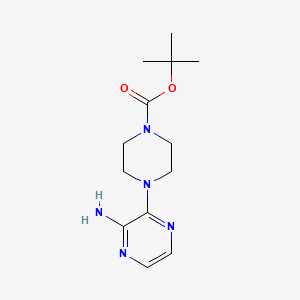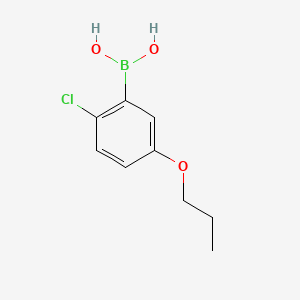![molecular formula C8H4ClIN2O B581512 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1246088-64-1](/img/structure/B581512.png)
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: is a heterocyclic compound that contains both chlorine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both halogen atoms and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other bioactive molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound has the potential to interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
The compound’s effects on downstream pathways would depend on its specific targets, which are currently unknown .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
It has been suggested that the compound may have potential effects on cell migration and invasion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . These factors could include pH, temperature, and the presence of other molecules in the environment .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of pyrrolopyridine derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of halogenating agents such as iodine monochloride or N-iodosuccinimide, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Uniqueness: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interactions compared to its analogs. The combination of chlorine and iodine atoms, along with the aldehyde group, provides a unique chemical profile that can be exploited in various synthetic and biological applications.
Propriétés
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXUNBNODWXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C=O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)








![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)


